molecular formula C8H12N2O B3143267 6-(Propan-2-yloxy)pyridin-3-amine CAS No. 52025-36-2

6-(Propan-2-yloxy)pyridin-3-amine

Cat. No. B3143267
CAS RN: 52025-36-2
M. Wt: 152.19 g/mol
InChI Key: ZHOGVKFSKSGQRC-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)pyridin-3-amine , also known by its chemical formula C8H12N2O , is a compound with intriguing properties. Its molecular weight is approximately 152.19 g/mol . This compound belongs to the class of pyridine derivatives and exhibits interesting biological activities.


Synthesis Analysis

The synthesis of 6-(Propan-2-yloxy)pyridin-3-amine involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Notably, the ethylation of pyridin-3-amine with propan-2-ol leads to the formation of this compound. The yield, purity, and scalability of the synthesis are critical factors for further investigation .


Molecular Structure Analysis

The molecular structure of 6-(Propan-2-yloxy)pyridin-3-amine consists of a pyridine ring with an ether group (propan-2-yloxy) attached at the 3-position . The presence of the amino group at the 6-position adds to its reactivity and potential interactions with biological targets. Researchers have elucidated this structure using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The compound participates in various chemical reactions, including nucleophilic substitutions , oxidations , and cyclizations . For instance, it can undergo alkylation or acylation at the amino group, leading to the synthesis of diverse derivatives. Additionally, its reactivity with electrophiles and nucleophiles has implications for drug design and functionalization .


Physical And Chemical Properties Analysis

  • Stability : Stability under different conditions (temperature, pH, and light exposure) is essential for practical applications .

Scientific Research Applications

Synthesis and Complexation Studies

6-(Propan-2-yloxy)pyridin-3-amine plays a significant role in the field of coordination chemistry, serving as a precursor or ligand in the synthesis of various metal complexes. For example, research has shown its utility in the formation of Cu(II) complexes through condensation reactions, highlighting the importance of the ligand's arm length and inter- and intramolecular interactions. These complexes exhibit potential applications in catalysis, molecular recognition, and materials science due to their unique structural and electronic properties (Keypour et al., 2015). Further, the compound has been employed in generating Zn(II) Schiff base complexes, demonstrating its versatility in coordinating with different metals to form complexes with varied coordination environments and potential applications in catalysis and enzyme mimetics (Rezaeivala, 2017).

Catalysis and Organic Synthesis

In organic synthesis, 6-(Propan-2-yloxy)pyridin-3-amine and its derivatives are pivotal in facilitating various chemical transformations. This includes their role in the efficient synthesis of pyridin-2(1H)-ones, which are crucial intermediates in pharmaceuticals and agrochemicals, showcasing the compound's contribution to improving synthetic methodologies (Schirok et al., 2005). Moreover, the compound's derivatives have been explored as ligands in palladium(II) complexes, acting as catalysts in ethylene dimerization reactions, indicating its potential in polymer production and fine chemical synthesis (Nyamato et al., 2015).

Structural and Theoretical Studies

Structural and theoretical studies of complexes involving 6-(Propan-2-yloxy)pyridin-3-amine derivatives provide insights into their chemical behavior and potential applications. For instance, the synthesis and characterization of new Zn(II) complexes based on this ligand have led to a deeper understanding of the factors influencing complex formation and stability, which is crucial for designing more efficient catalysts and functional materials (Keypour et al., 2018). Additionally, detailed crystallographic and DFT studies of related compounds contribute to the knowledge of molecular electronics and photophysics, paving the way for their application in sensing, imaging, and light-emitting devices (Okuda et al., 2019).

properties

IUPAC Name

6-propan-2-yloxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOGVKFSKSGQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300233
Record name 6-(1-Methylethoxy)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52025-36-2
Record name 6-(1-Methylethoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1-Methylethoxy)-3-pyridinamine
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URL https://comptox.epa.gov/dashboard/DTXSID601300233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(propan-2-yloxy)pyridin-3-amine
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Synthesis routes and methods I

Procedure details

A 100 mL round-bottom flask was charged with the iron powder (5.6 g, 10 mmol) in acetic acid (30 mL) and heated to 80° C. (oil bath) under N2. To this mixture was added slowly the above 2-isopropoxyl-5-nitropyridine (4.6 g, 25.2 mmol) in acetic acid (30 mL) via dropping funnel and the reaction stirred at 80° C. for another 30 min after the addition. After cooling the reaction mixture, it was diluted with EtOAc, filtered through celite, and the solvent evaporated in vacuo. The residue was dissolved in EtOAc and washed with NaHCO3 (sat.), brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified through automated normal-phase chromatography to afford 2-isopropoxyl-5-aminopyridine (3.8 g, 99%) which was used directly for the next step: 1H NMR (400 MHz, CDCl3) δ 7.64 (d, 1H), 7.00 (dt, 1H), 6.52 (d, 1H), 5.10 (sep, 1H), 1.30 (d, 6H); MS (ES) (M++H) expect 153.1, found 153.1.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-isopropoxy-5-nitro-pyridine, as prepared in the previous step, in MeOH (5 mL) was added 20 mg of 10% Pd/C. The mixture was degassed several times and stirred under hydrogen atmosphere for 4 h. It was filtered through a pad of celite and the filtrate was evaporated. The residue was purified by flash column chromatography on silica gel (EtOAc as eluent). 1H NMR (400 MHz, CDCl3) δ 7.65 (d, J=2.96 Hz, 1H), 7.02 (dd, J=8.71 and 2.99 Hz, 1H), 6.54 (d, J=8.67 Hz, 1H), 5.14 (m, 1H), 1.31 (d, J=6.17 Hz, 6H). LC-MS (ESI) calcd mass 152.1, found 153.2 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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